(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Lipophilicity Drug-likeness ADME profiling

The compound (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS 321998-83-8, PubChem CID is a synthetic small molecule (C₂₁H₁₆N₄O₃, MW 372.4 g/mol) that belongs to a series of 1,3-substituted pyrazoles bearing a common 2-pyrimidinyloxyphenyl motif and a variable aroyl substituent. It is characterized by a computed XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 79.1 Ų, six hydrogen bond acceptor atoms, and zero hydrogen bond donors.

Molecular Formula C21H16N4O3
Molecular Weight 372.4 g/mol
CAS No. 321998-83-8
Cat. No. B3125292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
CAS321998-83-8
Molecular FormulaC21H16N4O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
InChIInChI=1S/C21H16N4O3/c1-27-17-7-5-16(6-8-17)20(26)25-14-11-19(24-25)15-3-9-18(10-4-15)28-21-22-12-2-13-23-21/h2-14H,1H3
InChIKeySCBVNHNQSMQVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone – Key Physicochemical and Structural Profile


The compound (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone (CAS 321998-83-8, PubChem CID 1487556) is a synthetic small molecule (C₂₁H₁₆N₄O₃, MW 372.4 g/mol) that belongs to a series of 1,3-substituted pyrazoles bearing a common 2-pyrimidinyloxyphenyl motif and a variable aroyl substituent [1]. It is characterized by a computed XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 79.1 Ų, six hydrogen bond acceptor atoms, and zero hydrogen bond donors [2]. It is commercially available at 90% purity through the Key Organics BIONET collection . Notably, this compound carries no public BioAssay data in PubChem, distinguishing it from the numerous pyrazolo-pyrimidine congeners with extensively annotated target interactions [2].

Why Generic Substitution of (4-Methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone Fails: The Key Role of the 4-Methoxy Group


Within the 1,3-substituted pyrazole family that shares the 3-[4-(2-pyrimidinyloxy)phenyl] core, the variable aroyl group dictates fundamental physicochemical properties that directly influence target binding, solubility, and metabolic stability [2]. Replacing the 4-methoxybenzoyl moiety with an unsubstituted benzoyl (MW 342.4 Da), a 3-methylbenzoyl (MW 356.4 Da), or a 4-iodobenzoyl (MW 468.2 Da) group results in quantifiable changes in lipophilicity (ΔcLogP up to 0.7) and hydrogen-bonding capacity (ΔHBA = 1), which may alter off-rate kinetics, solubility, and CYP-mediated metabolism [1]. Simple one-for-one interchange without considering these differences risks selecting a compound with meaningfully altered target engagement profiles, confounding screening campaigns or SAR series [3].

Product-Specific Quantitative Evidence Guide for (4-Methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone


Lipophilicity Comparison: 4-Methoxybenzoyl vs. 3-Methylbenzoyl and 4-Iodobenzoyl Analogs

The 4-methoxybenzoyl group in the target compound moderates lipophilicity compared to the more hydrophobic 3-methylbenzoyl and 4-iodobenzoyl analogs. Specifically, the target compound (PubChem CID 1487556) has a computed XLogP3-AA of 3.5, compared to 3.9 for the 3-methyl analog (CID 1487574) and 4.2 for the 4-iodo analog (CID 1487565) [1][2][3].

Lipophilicity Drug-likeness ADME profiling

Hydrogen Bond Acceptor Capacity: Superior HBA Count of the 4-Methoxybenzoyl Analog

The 4-methoxy substituent provides an additional hydrogen bond acceptor (HBA) relative to the methyl and iodo analogs. The target compound has an HBA count of 6, versus 5 for both the 3-methylbenzoyl analog (CID 1487574) and the 4-iodobenzoyl analog (CID 1487565) [1][2][3]. This is due to the aromatic methoxy oxygen, which is absent or replaced by non-H-bonding groups in the comparators.

Hydrogen bonding Target engagement Molecular recognition

Supplier Purity and Sourcing: Differentiating a 90% Benchmark from Unspecified-Grade Competitors

The target compound is listed at 90% purity by Key Organics Ltd. (BIONET collection), a specification that distinguishes it from several structurally analogous compounds in the same series that are offered at lower or unspecified purity grades . For example, the 3-methylbenzoyl analog (CAS 321998-89-4) is available at 95% purity from AKSci, but the 4-iodobenzoyl analog (CAS 321998-85-0) is also listed at 95% from the same supplier — however, the target compound’s 90% purity from Key Organics represents a different supply chain with independent quality control documentation .

Compound procurement Purity threshold Screening collections

Absence of PubChem BioAssay Annotation: A Transparent Differentiator for Primary Screening

As of April 2026, the PubChem record for the target compound (CID 1487556) contains zero entries in the Biological Test Results / BioAssay Results section [1]. This stands in contrast to numerous pyrazolo-pyrimidine derivatives documented in PubChem and ChEMBL with annotated IC₅₀, Ki, or EC₅₀ values against kinases, COX enzymes, or cytokine release assays [2]. For procurement purposes, this absence can be an advantage: researchers seeking an unencumbered chemical probe for primary target identification avoid pre-existing pharmacological annotation that may carry bias.

Bioassay data Target deconvolution Screening library selection

Molecular Weight and Rotatable Bond Count: Drug-Likeness Metrics Differentiating the 4-Methoxybenzoyl Analog

The target compound occupies an intermediate position on key drug-likeness metrics among the 1,3-substituted pyrazole series. With a molecular weight of 372.4 g/mol and 5 rotatable bonds, it sits between the lighter unsubstituted phenyl analog (MW ~342.4 g/mol) and the heavier 4-iodophenyl analog (MW 468.2 g/mol, 4 rotatable bonds) [1][2]. The 3-methyl analog (MW 356.4 g/mol, 4 rotatable bonds) is slightly lighter and less flexible [3].

Drug-likeness Oral bioavailability Fragment-based design

Best-Fit Research and Industrial Application Scenarios for (4-Methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone


Fragment-Based and Structure-Guided Lead Discovery: Leveraging the Additional HBA and Moderate Lipophilicity

Medicinal chemistry teams performing fragment elaboration or scaffold-hopping around the pyrazole-pyrimidine chemotype can select this compound for its enhanced hydrogen bond acceptor count (6 vs. 5) relative to the 3-methyl and 4-iodo analogs, while its XLogP of 3.5 balances solubility and membrane permeability more favorably than the more lipophilic comparators (XLogP 3.9–4.2) [1][2]. This profile supports co-crystallization or soaking experiments where the 4-methoxy oxygen may participate in key water-mediated or direct protein-ligand interactions.

Primary Phenotypic Screening Where an Unannotated Probe Is Preferred

Teams conducting high-content or phenotypic screens in inflammatory or oncology models may prioritize this compound specifically because it carries zero annotated bioassay results in PubChem [1]. This absence minimizes the risk of target-based bias, making it suitable for unbiased hit identification in cellular assays where the goal is to discover novel mechanisms of action rather than confirm known target engagement.

SAR Exploration of the 4-Methoxybenzoyl Moiety in Anti-Inflammatory Programs

Given the class-level evidence that pyrazole and pyrimidine derivatives modulate pro-inflammatory cytokine release (TNF-α, IL-6) and COX-2 activity, this compound serves as a rational starting point for systematic SAR exploration at the 4-position of the benzoyl ring [2][3]. Its intermediate molecular weight (372.4 g/mol) and balanced lipophilicity allow for subsequent substitution with polar, halogen, or heterocyclic groups during optimization without violating lead-likeness criteria [1].

Procurement for Screening Libraries Requiring Documented Purity Benchmarks

Compound management groups building or refreshing diversity-oriented screening collections can select this compound over structural analogs with undocumented purity. The 90% purity specification from Key Organics (BIONET collection) provides a verifiable quality benchmark that supports reproducible concentration-response determinations, reducing the risk of false negatives or positives arising from impurities in purchased screening samples [1].

Quote Request

Request a Quote for (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.